N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a difluorobenzenesulfonamide group, and a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Propan-2-yl Group: This step often involves alkylation reactions where the benzofuran intermediate is reacted with propan-2-yl halides in the presence of a base.
Attachment of the Difluorobenzenesulfonamide Group: The final step involves the sulfonylation of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuranones
Reduction: Amines
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer agents.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The difluorobenzene ring enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is unique due to the presence of the difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)20-24(21,22)17-14(18)3-2-4-15(17)19/h2-6,10-11,20H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGDAOWMARKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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